molecular formula C5H7BrO2 B052673 4-Bromo-pentane-2,3-dione CAS No. 21619-25-0

4-Bromo-pentane-2,3-dione

Cat. No. B052673
CAS RN: 21619-25-0
M. Wt: 179.01 g/mol
InChI Key: VHBQPPMMBOGTCI-UHFFFAOYSA-N
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Description

4-Bromo-pentane-2,3-dione is an organic compound with the molecular formula C5H7BrO2 . It is a derivative of pentane-2,3-dione, where a bromine atom is substituted at the 4th position .


Synthesis Analysis

The synthesis of compounds similar to 4-Bromo-pentane-2,3-dione often involves reactions with acetylacetone . For instance, 4-Bromothiophenol reacts with acetylacetone in the presence of cesium carbonate to give 3-(4-bromophenylthio)pentane-2,4-dione .


Molecular Structure Analysis

The molecular structure of 4-Bromo-pentane-2,3-dione can be analyzed using various spectroscopic techniques . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound .


Chemical Reactions Analysis

4-Bromo-pentane-2,3-dione, like other carbonyl compounds, can undergo keto-enol tautomerism . This is a proton-transfer equilibrium where the compound interconverts between its keto and enol forms .


Physical And Chemical Properties Analysis

4-Bromo-pentane-2,3-dione has a molecular weight of 179.012 Da . More detailed physical and chemical properties such as density, boiling point, and vapor pressure can be obtained from specialized databases .

Scientific Research Applications

Synthesis of 3-Substituted Derivatives

4-Bromo-pentane-2,3-dione can be used in the synthesis of 3-substituted derivatives of pentane-2,4-dione . This method involves converting cheaper and easily accessible chloro derivatives into more reactive iodo derivatives. The Finkelstein reaction is used, which suggests highly polar organic solvents as ideal reaction media .

Fluorogenic Probe

4-Bromo-pentane-2,3-dione has been used as a fluorogenic probe in scientific research . Fluorogenic probes are molecules that emit fluorescence upon binding to a specific target or undergoing a specific chemical reaction. They are widely used in biological and chemical research for detecting and imaging specific components or activities.

Synthesis of Pyrimidine Derivatives

4-Bromo-pentane-2,3-dione can be used in the synthesis of pyrimidine derivatives . Pyrimidine derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Catalyst in Chemical Reactions

4-Bromo-pentane-2,3-dione can act as a catalyst in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process.

Precursor in Ligand Synthesis

4-Bromo-pentane-2,3-dione has been used in the synthesis of tetrathiafulvenyl-acetylacetonate (TTFSacacH), a precursor of novel redox-active ligands . Redox-active ligands are used in a variety of applications, including catalysis, magnetism, and molecular electronics.

Research in Material Science

4-Bromo-pentane-2,3-dione can be used in the research of new materials. For example, it can be used in the development of new polymers or in the study of the properties of existing materials .

Safety and Hazards

Handling 4-Bromo-pentane-2,3-dione requires precautions due to its potential hazards . It is a highly flammable liquid and vapor, and may be fatal if swallowed and enters airways . It may cause drowsiness or dizziness and is toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for the study of 4-Bromo-pentane-2,3-dione could involve exploring its potential applications in the synthesis of heterocyclic compounds . Additionally, developing eco-friendly synthetic strategies for compounds like 4-Bromo-pentane-2,3-dione could be another area of interest .

properties

IUPAC Name

4-bromopentane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-3(6)5(8)4(2)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBQPPMMBOGTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21619-25-0
Record name 4-bromopentane-2,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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